molecular formula C13H22ClN B6343960 (3-Phenylbutyl)(propan-2-yl)amine hydrochloride CAS No. 1240571-08-7

(3-Phenylbutyl)(propan-2-yl)amine hydrochloride

Cat. No.: B6343960
CAS No.: 1240571-08-7
M. Wt: 227.77 g/mol
InChI Key: NWOPLZKVSHBTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenylbutyl)(propan-2-yl)amine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used in scientific studies for its diverse applications, particularly in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylbutyl)(propan-2-yl)amine hydrochloride typically involves the reaction of 3-phenylbutylamine with propan-2-yl chloride in the presence of a suitable base to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylbutyl)(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted amines

Scientific Research Applications

(3-Phenylbutyl)(propan-2-yl)amine hydrochloride is extensively used in scientific research due to its diverse applications. Some of the key areas include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenylbutyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenylpropyl)(propan-2-yl)amine hydrochloride
  • (3-Phenylbutyl)(methyl)amine hydrochloride
  • (3-Phenylbutyl)(ethyl)amine hydrochloride

Uniqueness

(3-Phenylbutyl)(propan-2-yl)amine hydrochloride stands out due to its unique chemical structure, which allows for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-phenyl-N-propan-2-ylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-11(2)14-10-9-12(3)13-7-5-4-6-8-13;/h4-8,11-12,14H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPLZKVSHBTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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